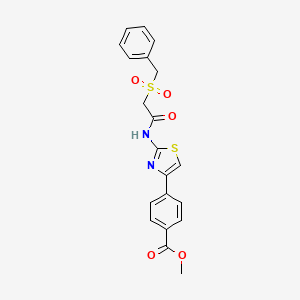

Methyl 4-(2-(2-(benzylsulfonyl)acetamido)thiazol-4-yl)benzoate

Description

Methyl 4-(2-(2-(benzylsulfonyl)acetamido)thiazol-4-yl)benzoate is an organic compound with the molecular formula C20H18N2O5S2 and a molecular weight of 430.49 g/mol.

Properties

IUPAC Name |

methyl 4-[2-[(2-benzylsulfonylacetyl)amino]-1,3-thiazol-4-yl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O5S2/c1-27-19(24)16-9-7-15(8-10-16)17-11-28-20(21-17)22-18(23)13-29(25,26)12-14-5-3-2-4-6-14/h2-11H,12-13H2,1H3,(H,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKMBQIMSMGRABR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CS(=O)(=O)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-(2-(benzylsulfonyl)acetamido)thiazol-4-yl)benzoate typically involves multiple steps:

Formation of Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.

Introduction of Benzylsulfonyl Group: The benzylsulfonyl group is introduced via sulfonylation, where benzyl chloride reacts with sodium sulfite to form benzylsulfonyl chloride, which then reacts with the thiazole derivative.

Acetamido Group Addition: The acetamido group is added through an acylation reaction, where the thiazole derivative reacts with acetic anhydride.

Esterification: Finally, the esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst yields the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing automated purification systems to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzylsulfonyl group, forming sulfoxides or sulfones.

Reduction: Reduction reactions can target the nitro groups or the thiazole ring, leading to various reduced derivatives.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, or sulfonation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Reduced thiazole derivatives and amines.

Substitution: Nitro, halo, or sulfonyl derivatives of the aromatic rings.

Scientific Research Applications

Methyl 4-(2-(2-(benzylsulfonyl)acetamido)thiazol-4-yl)benzoate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential as an enzyme inhibitor or a ligand in biochemical assays.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Methyl 4-(2-(2-(benzylsulfonyl)acetamido)thiazol-4-yl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylsulfonyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The thiazole ring can interact with various biological pathways, modulating their function.

Comparison with Similar Compounds

Similar Compounds

- Methyl 4-(2-(2-(phenylsulfonyl)acetamido)thiazol-4-yl)benzoate

- Methyl 4-(2-(2-(methylsulfonyl)acetamido)thiazol-4-yl)benzoate

- Methyl 4-(2-(2-(ethylsulfonyl)acetamido)thiazol-4-yl)benzoate

Uniqueness

Methyl 4-(2-(2-(benzylsulfonyl)acetamido)thiazol-4-yl)benzoate is unique due to the presence of the benzylsulfonyl group, which provides distinct chemical and biological properties compared to its analogs. This group enhances the compound’s ability to interact with biological targets, potentially leading to more potent biological activities.

Biological Activity

Methyl 4-(2-(2-(benzylsulfonyl)acetamido)thiazol-4-yl)benzoate is a synthetic compound with a complex structure that includes a thiazole ring, a benzylsulfonyl group, and an acetamido moiety. Its biological activity has garnered interest in various fields, particularly in medicinal chemistry and biochemistry. This article delves into the compound's biological activities, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The synthesis of this compound involves several key steps:

- Formation of the Thiazole Ring : This is achieved by reacting an α-haloketone with thiourea under basic conditions.

- Introduction of the Benzylsulfonyl Group : Benzyl chloride reacts with sodium sulfite to create benzylsulfonyl chloride, which subsequently reacts with the thiazole derivative.

- Acetamido Group Addition : The acetamido group is integrated through an acylation reaction using acetic anhydride.

- Esterification : The final step involves esterifying the benzoic acid derivative with methanol in the presence of an acid catalyst.

The compound's molecular formula is , and its CAS number is 857283-93-3.

Biological Activity Overview

This compound exhibits several biological activities, including:

- Enzyme Inhibition : The compound has been studied for its potential to inhibit various enzymes, which could lead to therapeutic benefits in diseases characterized by enzyme dysregulation.

- Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial activity, making it a candidate for further investigation in treating infections.

- Anti-inflammatory Effects : There is evidence indicating that the compound may exhibit anti-inflammatory properties, potentially useful in conditions like arthritis or other inflammatory diseases.

The mechanism of action for this compound likely involves:

- Interaction with Enzymes : The benzylsulfonyl group can interact with active sites on enzymes, inhibiting their function and thereby altering metabolic pathways.

- Modulation of Signaling Pathways : The thiazole moiety may affect various signaling pathways within cells, influencing processes such as cell proliferation and apoptosis.

Table 1: Summary of Biological Activities

Case Study Insights

- Enzyme Inhibition Studies : A study demonstrated that this compound inhibited a specific phosphatase involved in insulin signaling pathways. This inhibition led to improved glucose uptake in muscle cells, suggesting potential for diabetes treatment .

- Antimicrobial Testing : In vitro tests indicated that the compound showed significant antibacterial activity against Gram-positive bacteria, highlighting its potential as a lead compound for antibiotic development .

- Anti-inflammatory Research : Animal model studies have shown that administration of this compound resulted in decreased levels of pro-inflammatory cytokines, supporting its use in inflammatory disease models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.